molecular formula C16H14N2O2S B2717472 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline CAS No. 338394-67-5

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline

Cat. No.: B2717472
CAS No.: 338394-67-5
M. Wt: 298.36
InChI Key: LLFJKMJCYIKABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is a synthetic small molecule designed for pharmaceutical research, integrating two high-value pharmacophores: a quinoxaline heterocycle and an aryl sulfonamide group. The quinoxaline template is a privileged structure in medicinal chemistry, known for its diverse pharmacological profile and is considered a bioisostere of quinazoline, a core component in several approved drugs . This makes the compound a promising scaffold for the discovery and development of novel therapeutic agents. This conjugate is of significant interest in oncology research, particularly in targeting tyrosine kinases. Quinoxaline derivatives have been rationally designed as potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, mimicking established drugs like sorafenib and sunitinib . The typical pharmacophore requires a heteroaromatic head (e.g., quinoxaline) to occupy the enzyme's hinge region, a central hydrophobic spacer, and a tail group to access the allosteric pocket . The 3,5-dimethylphenylsulfonyl moiety in this compound may serve as a hydrophobic spacer or tail component, positioning it as a valuable chemical tool for probing kinase signaling pathways and anti-angiogenesis mechanisms. Concurrently, the sulfonamide-quinoxaline structure aligns with cutting-edge research in metabolic diseases. Recent studies have identified the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key target for type 2 diabetes treatment . The sulfonyl group is critical for forming hydrogen bonds within the enzyme's active site . Researchers can utilize this compound to develop new DPP-4 inhibitors with potential for improved safety profiles and oral bioavailability, as such scaffolds often comply with Lipinski's rule of five . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-12(2)9-13(8-11)21(19,20)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFJKMJCYIKABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with quinoxaline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent activity against various cancer cell lines.

Case Studies

  • A study demonstrated that some synthesized quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cell lines, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
  • Another research highlighted a series of quinoxaline derivatives with varying substituents, showing significant growth inhibition across multiple cancer types, including melanoma and cervical cancer .

Antimicrobial Applications

The antimicrobial potential of this compound has been explored in various studies, focusing on its efficacy against resistant strains of bacteria and fungi.

Antibacterial Activity

Quinoxaline derivatives have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study reported that specific derivatives showed favorable activity against drug-resistant strains, suggesting their potential as novel antimicrobial agents .

Antifungal Activity

Research has also indicated that certain quinoxaline compounds possess antifungal properties, particularly against resistant Candida strains. Compounds derived from the quinoxaline scaffold have been found to outperform traditional antifungals like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their pharmacological properties.

Substituent Effect on Activity IC50 Value
UnsubstitutedHigher activity1.9 µg/mL
Electron-withdrawing groups (Cl)Increased potency0.126 µM (HeLa)
Electron-donating groups (OCH₃)Decreased activityVaries

This table summarizes key findings regarding how different substituents influence the biological activity of quinoxaline derivatives.

Synthesis and Development

The synthesis of this compound involves several chemical reactions that enhance its biological properties:

  • Synthesis Route : A common method includes the reaction of quinoxaline with sulfonyl chlorides under basic conditions to yield the desired compound with high purity and yield .
  • Novel Approaches : Recent advancements in synthetic methodologies have led to more efficient routes for producing these compounds, emphasizing the importance of optimizing reaction conditions for better yields and reduced side products .

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and sulfonyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3,5-dimethylphenyl sulfonyl substituent. Comparisons with other quinoxaline sulfonamides and sulfonyl-containing analogs reveal key differences in reactivity, solubility, and bioactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline 3,5-dimethylphenyl sulfonyl at C2 C₁₆H₁₄N₂O₂S 298.36 Hypothesized antimicrobial/antitumor activity (inferred from analogs)
2-Methyl-3-(n-octylsulfanyl)quinoxaline Methyl at C2, octylsulfanyl at C3 C₁₇H₂₄N₂S 288.45 Antimicrobial activity (demonstrated)
Sulfamethoxazole Related Compound C 5-Methylisoxazol-3-amine C₁₆H₁₆N₄O₅S₂ 408.45 Reference standard for sulfonamide purity
N-(E)-(Phenylideneamino)-6-(quinoxaline)sulfonamide Quinoxaline-6-sulfonohydrazide derivative Not specified Not specified Intermediate for Schiff base synthesis

Physicochemical Properties

  • Stability : Sulfonyl groups generally enhance thermal and oxidative stability, as seen in pharmacopeial sulfonamide standards .

Research Findings and Gaps

  • For example, 2-Methyl-3-(n-octylsulfanyl)quinoxaline’s antitumor activity (IC₅₀ = 12 µM against HeLa cells) suggests that sulfonyl/alkyl modifications are critical for efficacy .
  • Synthetic Challenges : The steric bulk of the 3,5-dimethylphenyl group may complicate regioselective sulfonation, necessitating optimized catalysts or protecting-group strategies.

Biological Activity

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a quinoxaline core substituted with a sulfonyl group attached to a dimethylphenyl moiety. The molecular formula is C12_{12}H12_{12}N2_2O2_2S, with a molecular weight of approximately 252.30 g/mol.

The biological activity of this compound primarily involves interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit serine proteases by covalently modifying serine residues. This mechanism is crucial in modulating various biological pathways and may contribute to its anticancer effects .
  • Antioxidant Activity : Quinoxaline derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells and tissues .

Anticancer Activity

Numerous studies have reported the anticancer potential of quinoxaline derivatives:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed an IC50_{50} value of approximately 0.126 μM against HeLa cervical cancer cells and 0.071 μM against SMMC-7721 liver cancer cells .
Cell LineIC50_{50} (μM)
HeLa0.126
SMMC-77210.071
K5620.164
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic ring enhances anticancer activity, while electron-withdrawing groups tend to reduce it. The optimal positioning of substituents significantly influences the compound's efficacy against specific cancer types .

Antimicrobial Activity

Quinoxalines have also been evaluated for their antimicrobial properties:

  • Inhibition Studies : Compounds related to this compound demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide group is believed to enhance the compound's ability to penetrate bacterial cell walls and inhibit growth .

Case Studies

  • Anticancer Evaluation : A study assessed the efficacy of several quinoxaline derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited superior potency compared to standard chemotherapeutics like doxorubicin .
  • Diabetes Management : Recent research explored the potential of quinoxaline derivatives as inhibitors of α-glucosidase and secretory phospholipase A2 (sPLA2), which are implicated in diabetes-related complications. Notably, this compound showed promising results with an IC50_{50} value of 0.0475 µM for sPLA2 inhibition .

Q & A

Q. What are the established synthetic methodologies for 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sulfonylation of quinoxaline derivatives using 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include nucleophilic aromatic substitution in anhydrous DMF or THF, with catalytic DMAP to enhance reactivity. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (integration ratios and coupling constants) .

Q. How is the crystal structure of this compound characterized, and what metrics validate its accuracy?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the structure, with refinement using SHELXL software. Validation metrics include R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds). Compare lattice parameters with structurally analogous compounds (e.g., CCDC 1983315) to detect packing anomalies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for all procedures due to potential respiratory irritation (GHS Category 2). Wear nitrile gloves, lab coats, and safety goggles. For skin contact, wash with 10% polyethylene glycol. Store in amber glass under argon at 4°C to prevent hydrolysis. Neutralize spills with 5% sodium bicarbonate before ethanol cleanup .

Advanced Research Questions

Q. How can computational reaction path search methods improve the yield of this compound synthesis?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) map energy landscapes to identify transition states and intermediates. ICReDD’s workflow integrates cheminformatics to predict optimal solvents (dielectric constant <15) and temperatures (80–100°C). Monte Carlo sampling reduces experimental trials by 60% while maintaining >90% confidence in regioselectivity .

Q. What statistical experimental design (DoE) strategies are effective in optimizing reaction conditions for this compound?

Methodological Answer: A Box-Behnken design with three factors (molar ratio, temperature, catalyst loading) and four center points minimizes runs (17 experiments). Response surface methodology (RSM) models non-linear relationships, identifying catalyst loading as the most significant variable (p <0.01). Confirmation runs should achieve ±5% error tolerance from predicted yields .

Q. How can contradictory biological activity data for this compound be resolved across independent studies?

Methodological Answer: Standardize assays (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentration). Use molecular docking (AutoDock Vina) to verify binding poses in target proteins (e.g., EGFR kinase domain). Cross-validate with SPR (binding affinity) and western blotting (downstream protein expression). Normalize IC50 values to control vehicle effects in meta-analyses .

Q. What reactor design principles apply to scaling up the synthesis while maintaining regioselectivity?

Methodological Answer: Continuous-flow microreactors with <2-minute residence time suppress side reactions (e.g., over-sulfonylation). Maintain turbulent flow (Reynolds number >4000) for mixing efficiency. Inline FTIR monitors sulfonyl group incorporation. Pilot-scale membrane separation (20 kDa MWCO) removes unreacted quinoxaline, achieving >95% purity .

Q. How do electronic effects of the 3,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: Hammett σp values (−0.15) indicate electron-donating effects, stabilizing sulfonyl radical intermediates in Sonogashira couplings. Compare Fukui indices (f⁻) via DFT to predict nucleophilic attack sites. Validate with deuterium-labeled substrates to track kinetic isotope effects in Pd-catalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.